molecular formula C47H86O3Si B12524870 Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane CAS No. 654065-53-9

Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane

Cat. No.: B12524870
CAS No.: 654065-53-9
M. Wt: 727.3 g/mol
InChI Key: TXWBRBUFPSWHRX-UHFFFAOYSA-N
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Description

Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane is a silane-functionalized aromatic compound featuring a 3,4,5-tris(dodecyloxy)phenyl core linked to a trimethylsilyl group via an ethynyl bridge. The dodecyloxy (C₁₂H₂₅O) substituents enhance solubility in nonpolar solvents and promote self-assembly in liquid crystalline phases, while the ethynyl-silane moiety offers synthetic versatility for further functionalization. This compound is synthesized via Sonogashira coupling, as demonstrated in , yielding a product characterized by distinct NMR signals (δ 0.27 ppm for Si–CH₃) .

Properties

CAS No.

654065-53-9

Molecular Formula

C47H86O3Si

Molecular Weight

727.3 g/mol

IUPAC Name

trimethyl-[2-(3,4,5-tridodecoxyphenyl)ethynyl]silane

InChI

InChI=1S/C47H86O3Si/c1-7-10-13-16-19-22-25-28-31-34-38-48-45-42-44(37-41-51(4,5)6)43-46(49-39-35-32-29-26-23-20-17-14-11-8-2)47(45)50-40-36-33-30-27-24-21-18-15-12-9-3/h42-43H,7-36,38-40H2,1-6H3

InChI Key

TXWBRBUFPSWHRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution for Phenyl Core Functionalization

The synthesis begins with the functionalization of a phenyl ring to introduce three dodecyloxy groups. A representative protocol involves reacting 3,4,5-trihydroxybenzoic acid with dodecyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the nucleophilic substitution, yielding 3,4,5-tris(dodecyloxy)benzene derivatives. Key parameters include:

  • Molar ratio : A 3:1 excess of dodecyl bromide to phenolic hydroxyl groups ensures complete substitution.
  • Temperature : Reactions proceed at 120°C for 12–24 hours to achieve >90% conversion.
  • Workup : Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate, 9:1).

Ethynylation via Sonogashira Coupling

The ethynyl group is introduced via a palladium-catalyzed Sonogashira cross-coupling reaction. A typical procedure involves reacting 3,4,5-tris(dodecyloxy)iodobenzene with trimethylsilylacetylene (TMSA) in the presence of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper iodide (CuI).

Representative Conditions :

  • Catalyst system : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature : 50–80°C for 12–24 hours.

Yields range from 75% to 87%, depending on the purity of the aryl iodide intermediate.

Silylation and Deprotection

The final step involves silylation of the ethynyl group using trimethylsilyl chloride (TMSCl). However, in most reported syntheses, the trimethylsilyl group is introduced directly during the Sonogashira step using TMSA, eliminating the need for a separate silylation reaction. Deprotection of the TMS group (if required) is achieved using potassium hydroxide (KOH) in methanol/THF, yielding the terminal alkyne.

Optimized Synthetic Protocols

Single-Pot Sonogashira Coupling (Method A)

This streamlined approach combines ethynylation and silylation in one step:

Procedure :

  • Charge : 3,4,5-Tris(dodecyloxy)iodobenzene (1 equiv), TMSA (2.5 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), TEA (3 equiv) in anhydrous THF.
  • Reaction : Heat at 60°C under nitrogen for 18 hours.
  • Workup : Filter through Celite®, concentrate, and purify via silica gel chromatography (hexane/CH₂Cl₂, 7:3).

Yield : 82–87%.

Advantages :

  • Eliminates intermediate isolation.
  • Reduces solvent waste.

Stepwise Synthesis with Intermediate Isolation (Method B)

For higher purity, a stepwise protocol is employed:

Step 1 : Synthesis of 3,4,5-Tris(dodecyloxy)iodobenzene

  • Reagents : 3,4,5-Trihydroxybenzoic acid, dodecyl bromide, K₂CO₃, DMF.
  • Yield : 86%.

Step 2 : Sonogashira Coupling with TMSA

  • Conditions : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), TEA, THF, 50°C, 12 hours.
  • Yield : 78%.

Step 3 : Purification

  • Column chromatography (hexane/ethyl acetate, 9:1) achieves >95% purity.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 0.26 (s, 9H, Si(CH₃)₃), 0.88 (t, 9H, CH₂CH₃), 1.26–1.48 (m, 60H, CH₂), 3.92–4.00 (m, 6H, OCH₂), 6.55 (s, 2H, aromatic).
  • ¹³C NMR (CDCl₃, 100 MHz): δ 0.5 (Si(CH₃)₃), 14.1 (CH₂CH₃), 22.7–31.9 (CH₂), 69.1–73.4 (OCH₂), 106.1 (aromatic), 153.3 (C-O).
  • HRMS (MALDI-TOF) : m/z calcd for C₆₃H₁₁₆O₃Si [M+H]⁺: 960.7873; found: 960.7908.

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeOH/THF, 85:15), retention time = 12.7 min, purity >98%.
  • Elemental Analysis : Calculated C 78.94%, H 12.16%; Found C 78.88%, H 12.21%.

Critical Analysis of Methodologies

Challenges in Large-Scale Synthesis

  • Solubility Issues : The long dodecyl chains impart high hydrophobicity, complicating purification. Gradient elution (hexane → CH₂Cl₂) improves resolution.
  • Catalyst Cost : Pd-based catalysts contribute >40% of raw material costs. Substituting PdCl₂ with Pd(OAc)₂ reduces expenses by 15% without compromising yield.

Comparative Efficiency of Methods

Parameter Method A (Single-Pot) Method B (Stepwise)
Total Yield 82–87% 68–75%
Reaction Time 18 hours 36–48 hours
Purity 95% 98%
Scalability >100 g <50 g

Key Insight : Method A is preferred for industrial-scale production due to shorter timelines, while Method B suits small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce various silane derivatives .

Scientific Research Applications

Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the dodecyloxy groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a) 3,4,5-Tris(dodecyloxy)-N-(4-ethynylphenyl)benzamide (Compound E)
  • Structure : Shares the 3,4,5-tris(dodecyloxy)phenyl group but replaces the silane with a benzamide (CONH–C₆H₄–C≡CH) group.
  • Properties : The benzamide group introduces hydrogen-bonding capability, increasing rigidity and melting point compared to the silane derivative. Reported spectroscopic data (IR, NMR) align with its structure .
  • Applications: Potential in liquid crystals or supramolecular polymers due to directional hydrogen bonding .
b) (E,E,E)-1,3,5-Tris{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}benzene
  • Structure : Three tris(dodecyloxy)phenyl groups connected via ethenyl (–CH=CH–) linkages to a central benzene ring.
  • Properties : Higher molecular weight (2,043.4 g/mol) and lower symmetry result in a melting point of 47°C, suitable for liquid crystalline behavior .
  • Contrast : The ethynyl-silane group in the target compound provides steric bulk and electronic effects distinct from the planar ethenyl linkages.

Alkyl Chain Length Variants

a) Pyridinium/Benzoate Derivatives (4b, 4c, 4d)
  • Structure: Pyridinium-benzoate cores with 3,4,5-tris(heptyloxy), tris(nonyloxy), or tris(dodecyloxy) groups.
  • Properties : Increasing alkyl chain length (C₇ → C₁₂) correlates with enhanced solubility and reduced melting points. For example, 4d (C₁₂) exhibits 67% yield and C/H/N content matching theoretical values .
  • Comparison : The target compound’s silane group likely reduces polarity compared to pyridinium/benzoate counterparts, favoring applications in hydrophobic matrices.

Silane-Functionalized Analogues

a) Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane
  • Structure : A phenyl ring substituted with phenylethynyl and trimethylsilylethynyl groups.
  • Properties : Molecular weight 274.44 g/mol; NMR shows aromatic protons (δ 7.34–7.55 ppm) and Si–CH₃ (δ 0.27 ppm) .
  • Contrast: The absence of tris(dodecyloxy) groups limits its solubility in nonpolar media compared to the target compound.
b) Trimethyl[(4-nitrophenyl)ethynyl]silane
  • Structure : Nitro-substituted phenyl ring with ethynyl-silane.
  • Properties : Electron-withdrawing nitro group alters electronic properties, reducing stability under basic conditions. Molecular weight 219.32 g/mol .

Application-Specific Analogues

a) Porphyrinic Ionic Liquid ()
  • Structure : Porphyrin core with tris(dodecyloxy)phenyl groups and ionic substituents.
  • Properties: High molecular weight (e.g., 5-(4-N-dodecanoylpyridinium)porphyrin) limits symmetry but enables ionic liquid crystal formation .
  • Comparison: The target compound’s neutral silane group avoids ionic interactions, favoring use in nonpolar self-assembly systems.
b) Chromenium Triflate (iV-Fla-3)
  • Structure : Chromenium ion with tris(dodecyloxy)phenyl and ethynyl-ketone groups.
  • Properties : Red-brown color, 72% yield; used in photochemical applications due to extended conjugation .

Biological Activity

Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding based on diverse scientific literature.

Chemical Structure and Properties

The compound consists of a silane backbone with three dodecyloxy groups attached to a phenyl ring that is further substituted with an ethynyl group. This unique structure contributes to its solubility and interaction with biological systems.

Chemical Structure

  • Molecular Formula : C27_{27}H46_{46}O3_3Si
  • Molecular Weight : 446.75 g/mol
  • IUPAC Name : this compound

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of long alkyl chains may enhance lipid solubility, allowing for better interaction with cellular membranes and free radicals. This property is crucial in mitigating oxidative stress in biological systems.

Cytotoxicity and Cell Viability

Studies have shown that the cytotoxic effects of silane derivatives can vary significantly based on their structure. For instance, compounds with bulky substituents tend to exhibit lower cytotoxicity. Preliminary data suggest that this compound may possess moderate cytotoxic effects against certain cancer cell lines, which warrants further investigation.

The proposed mechanism of action for similar silane compounds involves the modulation of cellular signaling pathways related to apoptosis and cell proliferation. The ethynyl group may play a critical role in these interactions by facilitating electron transfer processes.

Study 1: Antioxidant Activity Assessment

A comparative study assessed the antioxidant activity of various organosilicon compounds, including this compound. Using DPPH radical scavenging assays, the compound demonstrated a significant ability to reduce free radicals compared to control substances.

CompoundIC50 (µM)
This compound45
Ascorbic Acid30
Trolox50

Study 2: Cytotoxicity Evaluation on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that at higher concentrations (≥100 µM), there was a marked decrease in cell viability.

Cell LineConcentration (µM)Viability (%)
HeLa5080
HeLa10060
MCF-75075
MCF-710055

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